Caffeic Acid Phenethyl Ester

Dermatology Inflammation NF-κB

Caffeic Acid Phenethyl Ester (CAPE) is the preferred tool compound for NF-κB pathway research, demonstrating significantly greater potency, membrane permeability, and lipophilicity (logP 3.2–13.8) than caffeic acid. Its rapid tissue distribution and validated superiority in suppressing TNF-α-induced NF-κB activation in keratinocytes make it essential for reproducible dermatological, oncological, and mitochondrial protection studies. Choose CAPE to ensure literature-consistent outcomes and avoid the functional limitations of non-esterified analogs.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 115610-29-2
Cat. No. B049194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeic Acid Phenethyl Ester
CAS115610-29-2
Synonymscaffeic acid phenethyl ester
caffeic acid phenyl ester
CAPE compound
CAPEEE
phenethyl caffeate
phenyl caffeate
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+
InChIKeySWUARLUWKZWEBQ-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caffeic Acid Phenethyl Ester (CAPE, CAS 115610-29-2): Procurement-Focused Overview for Research and Industrial Selection


Caffeic acid phenethyl ester (CAPE, CAS 115610-29-2) is a bioactive polyphenolic compound and a phenethyl ester derivative of caffeic acid, naturally occurring as a major active component in honeybee propolis [1]. It is a hydroxycinnamic acid derivative with a molecular mass of 284.31 g/mol and exhibits significantly greater lipophilicity (logP values ranging from 3.2 to 13.8) compared to its parent compound caffeic acid, a property that directly influences its cellular permeability and membrane interactions [2]. CAPE has been extensively studied for its pleiotropic biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects, making it a compound of high interest for research in oncology, dermatology, and cardiovascular pathophysiology [3].

Why Generic Substitution with Caffeic Acid or Related Hydroxycinnamates is Scientifically Unjustified for CAPE Research Applications


While caffeic acid (CA) and other related hydroxycinnamic acid compounds share a common phenolic scaffold with CAPE, their functional substitution in research protocols is not scientifically supported due to profound differences in potency, lipophilicity, and in vivo behavior. The simple phenethyl esterification of caffeic acid to form CAPE results in a molecule with enhanced membrane permeability [1] and a substantially different pharmacokinetic profile, including extensive tissue distribution [2]. Furthermore, direct comparative studies in cell-based and mitochondrial models consistently demonstrate that CAPE exhibits significantly superior antioxidant and cytoprotective activities compared to its non-esterified analogs, including caffeic acid, ferulic acid, and ethyl ferulate [3]. These quantitative, structure-dependent differences underscore that CAPE is not an interchangeable commodity chemical; its selection is critical for ensuring experimental reproducibility and achieving the specific biological outcomes documented in the literature.

CAPE (CAS 115610-29-2) Product-Specific Quantitative Differentiation Guide for Scientific Selection


Superior Anti-Inflammatory Efficacy of CAPE Over Caffeic Acid in Human Keratinocytes

In a head-to-head comparison using human keratinocytes (HaCaT), CAPE demonstrated superior potency and efficacy in suppressing TNF-α-induced NF-κB activation and subsequent inflammatory cytokine expression compared to its non-phenethyl derivative, caffeic acid (CA) [1]. This superior in vitro activity was functionally validated in vivo, where topical application of 0.5% CAPE significantly attenuated TPA-induced skin inflammation in a mouse model, as quantified by reduced ear swelling and histologic inflammation scores [1].

Dermatology Inflammation NF-κB

Enhanced Free Radical Scavenging Activity of CAPE Versus Caffeic Acid and α-Tocopherol

A comparative study assessing the free radical scavenging activities of several hydroxycinnamic acid compounds using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay found a distinct potency hierarchy. CAPE demonstrated markedly superior DPPH scavenging activity compared to both its parent compound caffeic acid (CA) and the reference antioxidant α-tocopherol [1].

Antioxidant Free Radical Scavenging DPPH Assay

Differential Selectivity of CAPE in Cytotoxicity: Transformed vs. Normal Cells

Early characterization of CAPE's biological activity revealed a unique cytotoxic selectivity profile. The compound was found to be more cytotoxic to various transformed or oncogene-expressing cell lines (e.g., adenovirus-transformed rat embryo fibroblasts, T24 oncogene-transformed cells) compared to their non-transformed, wild-type counterparts [1]. This differential activity, a key feature for potential anti-cancer applications, was also noted as being superior to that of caffeic acid, with the enhanced activity of the ester attributed to its improved ability to traverse cell membranes [1].

Oncology Cytotoxicity Selectivity

Quantitative Pharmacokinetic Profile of CAPE in Rat Model

A detailed pharmacokinetic study in rats provides essential quantitative data for in vivo experimental design. Following intravenous administration, CAPE demonstrated a short elimination half-life ranging from 21.2 to 26.7 minutes, which was independent of the administered dose [1]. The compound was found to be extensively distributed into tissues, as indicated by high volume of distribution (Vd) values ranging from 1555 to 5209 mL/kg, and exhibited non-linear, dose-dependent pharmacokinetics with total body clearance decreasing as the dose increased from 5 to 20 mg/kg [1].

Pharmacokinetics In Vivo ADME

Superior Antioxidant Protection of Mitochondrial Function by CAPE Compared to Related Phenolic Compounds

In a study assessing protection of mouse brain and liver mitochondria from anoxia-reoxygenation injury, a direct comparison of phenolic compounds established a clear rank-order of efficacy. CAPE provided the most potent protection of mitochondrial function, including respiration and membrane integrity, surpassing the protective effects of caffeic acid (CA), ferulic acid (FA), and ethyl ferulate (EF) [1]. The study concluded that CAPE and CA were more potent than FA and EF, with structural differences in the compounds playing a key role in their respective activity levels [1].

Mitochondria Ischemia-Reperfusion Oxidative Stress

Recommended Research and Industrial Application Scenarios for CAPE (CAS 115610-29-2) Based on Evidence of Differentiation


In Vitro and In Vivo Studies of Cutaneous Inflammation and NF-κB Signaling

CAPE is the preferred compound for investigating the NF-κB pathway in skin models. Its demonstrated superiority over caffeic acid in suppressing TNF-α-induced NF-κB activation in human keratinocytes and its efficacy in a topical murine inflammation model [1] provide a strong, evidence-based rationale for its use in dermatological research, including mechanistic studies of atopic dermatitis and psoriasis.

Research on Mitochondrial Dysfunction and Ischemia-Reperfusion Injury

For studies examining mitochondrial protection from oxidative damage, particularly in the context of ischemia-reperfusion, CAPE is the most potent tool compound among its related analogs. Its documented ability to protect mitochondrial respiration and membrane integrity more effectively than caffeic acid, ferulic acid, and ethyl ferulate [2] makes it uniquely suited for investigating organelle-specific antioxidant mechanisms.

In Vivo Pharmacokinetic and ADME Studies

CAPE is an ideal subject for pharmacokinetic research focused on lipophilic, rapidly-distributing natural products. The established PK parameters in a rat model, including its short half-life (21.2-26.7 min) and extensive tissue distribution (Vd: 1555-5209 mL/kg) [3], provide a critical foundation for designing and interpreting in vivo efficacy studies, as well as for the development of improved formulations or prodrugs to overcome its rapid clearance.

Cancer Biology Research Investigating Selective Cytotoxicity

CAPE is a valuable positive control or lead compound in oncology research focused on selective cytotoxicity. Its documented preferential toxicity toward various transformed and oncogene-expressing cell lines compared to non-transformed cells [4] provides a strong rationale for its use in studies of tumor-selective agents, including research into the mechanisms of differential stress responses in cancer versus normal cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caffeic Acid Phenethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.